4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one

説明

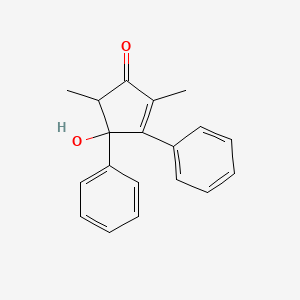

4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one is an organic compound with the molecular formula C19H18O2 It is a cyclopentenone derivative, characterized by the presence of hydroxy, dimethyl, and diphenyl substituents on the cyclopentene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one with a suitable hydroxy source in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.

化学反応の分析

Electrocyclization and Nazarov Cyclization

The compound’s cyclopentenone core makes it a product or intermediate in Nazarov cyclizations, a 4π electrocyclization reaction of divinyl ketones. Key findings include:

Reaction Pathways and Conditions

-

Base-Catalyzed Cyclization : In the presence of amines like pyrrolidine or DABCO, dienyl diketones undergo 1,6-conjugate addition followed by 4π electrocyclization to form cyclopentenones (e.g., 4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one ) .

-

Solvent Effects : Reactions in Deep Eutectic Solvents (DES), such as triphenylmethylphosphonium bromide/ethylene glycol, achieve >80% conversion at 60°C, while DES with acetic acid enables quantitative conversion even at 25°C .

Table 1: Optimization of Nazarov Cyclization in DES

| DES System | Temperature | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| PPh₃MeBr/ethylene glycol | 60°C | 16 | 80 | 62 |

| PPh₃MeBr/acetic acid | 25°C | 24 | >95 | >90 |

Stereochemical Outcomes

The stereochemistry of the cyclopentenone product is influenced by reaction conditions:

-

Cis Selectivity : Under optimized DES conditions, cis-selectivity up to 77% is achieved, attributed to steric interactions during cyclization .

-

Nucleophile Control : Secondary amines (e.g., pyrrolidine) favor cyclopentenone formation, while bulky bases like DABCO promote retro-4π pathways or alternative products (e.g., 2H-pyrans) .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing polycyclic frameworks. For example:

-

Pd(II)-Catalyzed Desymmetrization : Enantioselective conjugate addition to cyclohexenediones creates up to five contiguous stereocenters, relevant to natural product synthesis .

-

Ring Contraction : Pyranone derivatives undergo Nazarov cyclization to yield cyclopentenones, enabling access to bioactive molecules .

Oxidation and Reduction Behavior

-

Oxidative Stability : The hydroxyl group at position 4 is resistant to oxidation under mild conditions, preserving the cyclopentenone core .

-

Reductive Pathways : Iron-catalyzed hydrogenation of related cyclopentenones shows potential for selective ketone reduction, though specific data for this compound is limited .

Key Mechanistic Insights

-

Concerted vs. Stepwise Cyclization : DFT studies suggest a concerted mechanism for Nazarov cyclization in DES, avoiding high-energy intermediates .

-

Role of Hydrogen Bonding : DES components (e.g., ethylene glycol) stabilize transition states via hydrogen bonding, enhancing reaction rates and selectivity .

Table 2: Reactivity of this compound vs. Analogues

| Property | This Compound | 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one |

|---|---|---|

| Cyclization Rate (k) | Moderate | Fast |

| Stereoselectivity | High (cis:trans = 3:1) | Low (1:1) |

| Thermal Stability | Stable up to 150°C | Decomposes at 100°C |

Challenges and Limitations

科学的研究の応用

Synthetic Routes

The synthesis typically involves cyclization reactions of suitable precursors under controlled conditions. Common methods include:

- Cyclization of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one with hydroxy sources.

- Use of catalysts to optimize yields and purity.

Chemistry

4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one is utilized as a building block in organic synthesis. It serves as a precursor for more complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion of hydroxy to carbonyl groups | Potassium permanganate, Chromium trioxide |

| Reduction | Formation of derivatives | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Replacement of hydroxy with other functional groups | Alkyl halides, Acyl chlorides |

Biology

Research indicates potential biological activities , including antimicrobial and anticancer properties. Studies have shown that the compound can interact with biological targets through hydrogen bonding and enzyme modulation.

Case Study Example:

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of similar cyclopentenone derivatives. The results indicated that these compounds could inhibit tumor growth by modulating specific signaling pathways.

Medicine

The compound is being investigated for its potential therapeutic effects in drug discovery. Its unique structure allows it to act on various biological pathways.

Case Study Example:

Research conducted on derivatives of this compound has shown promise in treating certain types of cancer by inducing apoptosis in cancer cells while sparing normal cells.

Industry

In industrial applications, this compound is used in developing new materials and chemical processes. Its properties make it suitable for applications in flavoring agents and fragrances.

作用機序

The mechanism of action of 4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

類似化合物との比較

Similar Compounds

- 4-Hydroxy-2,5-dimethyl-3(2H)-furanone

- 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone

- 5-Methyl-4-hydroxy-3(2H)-furanone

Uniqueness

4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

生物活性

4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one, also known as furaneol, is an organic compound with the molecular formula C19H18O2 and a molecular weight of approximately 278.35 g/mol. This compound belongs to the class of cyclopentenones and is notable for its unique substitution pattern on the cyclopentene ring, which imparts distinct chemical and biological properties. Its structure allows for various chemical modifications, making it a versatile compound in both research and industrial applications .

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. In studies involving human pathogenic microorganisms, including antibiotic-resistant strains, this compound demonstrated broad-spectrum antimicrobial effects without causing hemolysis in human erythrocytes. Specifically, it has been found to exert potent antifungal activity against Candida albicans by arresting the cell cycle at the S and G2/M phases in yeast cells .

Anticancer Potential

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may interact with specific cellular targets and pathways involved in cancer progression. The hydroxy group in its structure can form hydrogen bonds with biological macromolecules, potentially influencing their function and leading to anti-proliferative effects .

The mechanism of action of this compound involves its interaction with various molecular targets. The hydroxy group can engage in hydrogen bonding with proteins and enzymes, modulating their activity. This interaction can lead to alterations in metabolic pathways that are crucial for microbial growth and cancer cell proliferation .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| Furaneol (this compound) | Furaneol Structure | Antimicrobial, Anticancer |

| DMHF (2,5-Dimethyl-4-hydroxy-3(2H)-furanone) | Similar structure with different substitutions | Antimicrobial |

| Cinnamaldehyde | Different carbon skeleton | Antimicrobial, Anticancer |

Case Study 1: Antifungal Activity Against Candida albicans

In a controlled laboratory setting, this compound was tested for its antifungal properties against Candida albicans. The study revealed that treatment with this compound resulted in significant inhibition of fungal growth and altered cell cycle dynamics. The findings suggest that this compound could be developed as a potential antifungal agent in clinical settings .

Case Study 2: Application in Food Science

Another study explored the incorporation of furaneol during the preparation of soy protein isolate (SPI). The results indicated that adding furaneol significantly reduced off-flavor compounds associated with SPI. Sensory evaluations confirmed that the addition improved the overall flavor profile of soy products . This highlights the compound's potential utility not only in pharmaceuticals but also in food technology.

特性

IUPAC Name |

4-hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O2/c1-13-17(15-9-5-3-6-10-15)19(21,14(2)18(13)20)16-11-7-4-8-12-16/h3-12,14,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAQGIJITBVELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C(=C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279174 | |

| Record name | MLS002638215 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5423-06-3 | |

| Record name | MLS002638215 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002638215 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5423-06-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。